2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes a hydroxyl group and a carboxylic acid group. It is used in various chemical and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The hydroxyl and carboxylic acid groups are then introduced through subsequent functionalization reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or distillation to obtain the desired purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid: Similar bicyclic structure but with a methylene group instead of a hydroxyl group.
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the bicyclic framework, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13/h6-7,11H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOMZNUWRKIACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901555 |
Source
|
Record name | NoName_686 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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